Cas no 1699202-41-9 (5-fluoro-2-hydrazinylpyridine-3-carboxylic acid)

5-fluoro-2-hydrazinylpyridine-3-carboxylic acid is a versatile compound with significant applications in organic synthesis. Its unique structure and functional groups offer excellent reactivity, facilitating the construction of complex molecules. The presence of the fluoro and hydrazinyl moieties provides a high degree of selectivity and efficiency in chemical transformations. This compound is particularly valued for its role in the synthesis of biologically active compounds and pharmaceutical intermediates.
5-fluoro-2-hydrazinylpyridine-3-carboxylic acid structure
1699202-41-9 structure
Product Name:5-fluoro-2-hydrazinylpyridine-3-carboxylic acid
CAS No:1699202-41-9
MF:C6H6FN3O2
MW:171.129144191742
MDL:MFCD32206785
CID:5245523
Update Time:2025-07-22

5-fluoro-2-hydrazinylpyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarboxylic acid, 5-fluoro-2-hydrazinyl-
    • 5-fluoro-2-hydrazinylpyridine-3-carboxylic acid
    • MDL: MFCD32206785
    • Inchi: 1S/C6H6FN3O2/c7-3-1-4(6(11)12)5(10-8)9-2-3/h1-2H,8H2,(H,9,10)(H,11,12)
    • InChI Key: KVZGLXXDVKZMFG-UHFFFAOYSA-N
    • SMILES: C1(NN)=NC=C(F)C=C1C(O)=O

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5-fluoro-2-hydrazinylpyridine-3-carboxylic acid Related Literature

Additional information on 5-fluoro-2-hydrazinylpyridine-3-carboxylic acid

Introduction to 5-Fluoro-2-hydrazinylpyridine-3-carboxylic Acid (CAS No. 1699202-41-9)

5-Fluoro-2-hydrazinylpyridine-3-carboxylic acid (CAS No. 1699202-41-9) is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, featuring a fluoro group and a hydrazinyl substituent on a pyridine core with a carboxylic acid moiety at the third position, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry.

The fluoro group is a well-known pharmacophore in modern drug design, contributing to improved metabolic stability, binding affinity, and bioavailability of therapeutic agents. In contrast, the hydrazinyl group introduces reactivity that can be exploited in the synthesis of more complex molecules, including heterocyclic derivatives and enzyme inhibitors. The presence of the carboxylic acid functionality further enhances the compound's versatility, allowing for further derivatization through esterification, amidation, or other carboxylic acid-based reactions.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in the development of novel therapeutic agents. For instance, studies have demonstrated that compounds containing the fluoro group can modulate enzyme activity and receptor binding with high precision. The hydrazinylpyridine scaffold has been particularly explored for its role in inhibiting kinases and other targets relevant to cancer therapy. Notably, derivatives of this class have shown promising results in preclinical studies, indicating their potential as lead compounds for further optimization.

The carboxylic acid moiety in 5-fluoro-2-hydrazinylpyridine-3-carboxylic acid also plays a crucial role in its chemical behavior. This group can participate in various interactions with biological targets, including hydrogen bonding and ionic interactions, which are essential for drug-receptor binding. Additionally, the carboxylic acid can be readily modified to enhance solubility or to introduce specific functional groups tailored to target diseases more effectively.

In the context of drug discovery, 5-fluoro-2-hydrazinylpyridine-3-carboxylic acid serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore diverse chemical space, enabling the design of novel compounds with tailored pharmacological properties. For example, researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in inflammatory pathways. Such inhibitors could potentially offer new treatments for chronic inflammatory diseases.

The synthesis of 5-fluoro-2-hydrazinylpyridine-3-carboxylic acid involves multi-step organic reactions that highlight the compound's synthetic utility. The introduction of the fluoro group typically requires specialized fluorination techniques, while the hydrazinyl substitution can be achieved through nucleophilic addition reactions. The final step often involves carboxylation at the third position of the pyridine ring, which can be accomplished using various carboxylation methods such as lithiation followed by carbon dioxide quenching.

Ongoing research continues to uncover new applications for this compound and its derivatives. For instance, studies are exploring its potential as an intermediate in the synthesis of antiviral agents. The combination of the fluoro, hydrazinyl, and carboxylic acid functionalities makes this compound a versatile platform for developing molecules that interact with viral enzymes or receptors. Preliminary findings suggest that certain derivatives may inhibit viral replication by interfering with critical metabolic pathways.

The pharmaceutical industry has taken notice of these developments, leading to increased interest in licensing or further developing compounds based on 5-fluoro-2-hydrazinylpyridine-3-carboxylic acid. Companies are investing in research to optimize synthetic routes and explore new therapeutic applications. This interest underscores the compound's significance as a key intermediate in modern drug development.

In conclusion, 5-fluoro-2-hydrazinylpyridine-3-carboxylic acid (CAS No. 1699202-41-9) is a multifaceted compound with broad applications in pharmaceutical chemistry. Its unique structural features—specifically the presence of a fluoro, hydrazinyl, and carboxylic acid group—make it an invaluable tool for designing novel therapeutic agents. As research progresses, this compound is expected to play an increasingly important role in addressing various diseases through innovative drug development strategies.

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